molecular formula C21H23NOS B5856356 2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B5856356
M. Wt: 337.5 g/mol
InChI Key: LLGCMMLLVXXBHF-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoline moiety and a sulfanyl group attached to a methylphenyl ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 4-methylthiophenol with 2,2,4-trimethyl-1,2-dihydroquinoline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the methylphenyl ring can introduce various functional groups .

Scientific Research Applications

2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The sulfanyl group and quinoline moiety can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: This compound shares the methylsulfonylphenyl group and has been studied for its antimicrobial and anti-inflammatory activities.

    4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamide: Another compound with a similar structural motif, used in various chemical and biological studies.

Uniqueness

2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its combination of a quinoline moiety and a sulfanyl group attached to a methylphenyl ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NOS/c1-15-9-11-17(12-10-15)24-14-20(23)22-19-8-6-5-7-18(19)16(2)13-21(22,3)4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGCMMLLVXXBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3C(=CC2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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